8-甲基-7-氧代壬酸

描述

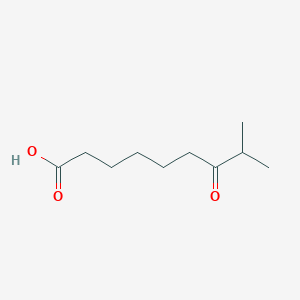

8-Methyl-7-oxononanoic acid, also known by its CAS Number 55277-54-8, is a chemical compound with a molecular weight of 186.25 . It is a white solid in physical form . This compound is an intermediate for the synthesis of conjugated molecules .

Synthesis Analysis

The synthesis of 8-Methyl-7-oxononanoic acid involves a multi-step reaction . The crude product is added to a lye containing potassium hydroxide in water, and reacted under reflux for 1 hour . After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .Molecular Structure Analysis

The molecular formula of 8-Methyl-7-oxononanoic acid is C10H18O3 . The InChI code for this compound is 1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions of 8-Methyl-7-oxononanoic acid are not significantly affected by the shift to a lower temperature . The rate coefficients are determined to be (2.2 ± 0.4) x 10^-10 cm^2 s^-1 at 2°C and (2.2 ± 0.2) x 10^-10 cm^2 s^-1 at 21°C .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-7-oxononanoic acid include a molecular weight of 186.25 g/mol . The compound is a white solid .科学研究应用

共轭分子合成

8-甲基-7-氧代壬酸可作为合成共轭分子的中间体 . 共轭分子在有机电子学、光子学和生物化学等多个研究领域中发挥着重要作用。

含胺分子衍生化

8-甲基-7-氧代壬酸的酸基团可以在 EDC 或 HATU 等活化剂存在下衍生化含胺分子 . 该过程在生物偶联中至关重要,生物偶联是一种形成两个分子之间稳定共价键的化学策略。

作用机制

Target of Action

The primary target of 8-Methyl-7-oxononanoic acid is the enzyme 8-Amino-7-oxononanoate synthase (AONS) . AONS is a pyridoxal 5′-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .

Mode of Action

8-Methyl-7-oxononanoic acid interacts with AONS to catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction occurs in a stereospecific manner to form 8 (S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide . This is the first committed step of biotin biosynthesis .

Biochemical Pathways

The biochemical pathway affected by 8-Methyl-7-oxononanoic acid is the biotin biosynthesis pathway . The compound’s action on AONS leads to the production of 8 (S)-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway . Biotin is essential for the growth and development of most organisms .

Result of Action

The result of 8-Methyl-7-oxononanoic acid’s action is the production of 8 (S)-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway . This contributes to the production of biotin, which is essential for various carboxylase and transcarboxylase reactions in the body .

生化分析

Biochemical Properties

8-Methyl-7-oxononanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. One of the key interactions is with enzymes that catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA, forming 8-amino-7-oxononanoate, coenzyme A, and carbon dioxide . This reaction is crucial in the biosynthesis of biotin, an essential cofactor for carboxylase and transcarboxylase reactions .

Cellular Effects

8-Methyl-7-oxononanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of pyridoxal 5′-phosphate-dependent enzymes, which play a role in amino acid metabolism and neurotransmitter synthesis . The compound’s impact on these enzymes can lead to changes in cellular function and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 8-Methyl-7-oxononanoic acid involves its interaction with pyridoxal 5′-phosphate-dependent enzymes. The compound undergoes a series of reactions, including acylation, decarboxylation, and reprotonation, to form intermediates that are essential for biotin biosynthesis . These reactions involve the formation of external aldimine with L-alanine, followed by the formation of the Ala quinonoid and subsequent decarboxylation to yield the final product .

Dosage Effects in Animal Models

The effects of 8-Methyl-7-oxononanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity in animal studies.

Metabolic Pathways

8-Methyl-7-oxononanoic acid is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as 8-amino-7-oxononanoate synthase, which catalyzes the formation of 8-amino-7-oxononanoate from L-alanine and pimeloyl-CoA . This pathway is essential for the production of biotin, a vital cofactor in various metabolic reactions.

Transport and Distribution

The transport and distribution of 8-Methyl-7-oxononanoic acid within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

8-Methyl-7-oxononanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

8-methyl-7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOREHIFXCGWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560238 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-54-8 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

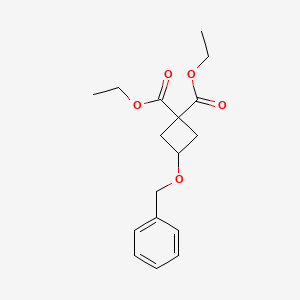

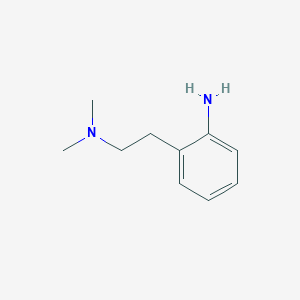

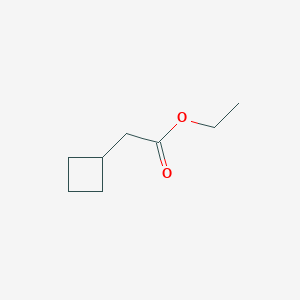

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

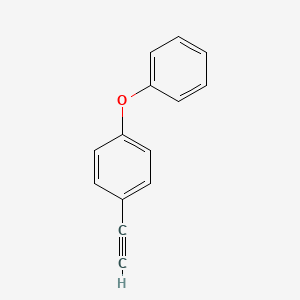

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

acetic acid](/img/structure/B1316894.png)